tert-butyl 1H-pyrazol-3-ylcarbamate
Overview
Description
“tert-butyl 1H-pyrazol-3-ylcarbamate” is a chemical compound with the CAS Number: 952674-76-9 . It has a molecular weight of 183.21 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H13N3O2/c1-8(2,3)13-7(12)10-6-4-5-9-11-6/h4-5H,1-3H3, (H2,9,10,11,12) .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C8H13N3O2 . The InChI key for this compound is RZIAELOQCATLDL-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications
1. Reactivity and Cycloaddition Studies
The reactivity of tert-butyl 1H-pyrazol-3-ylcarbamate derivatives has been explored in various chemical reactions. For instance, tert-butyl N-ethynyl-N-phenylcarbamate was used in 1,3-dipolar cycloadditions to obtain 5-amino pyrazole, showcasing complete regioselectivity. This process involved bromination and palladium-catalyzed coupling, providing insights into pyrazole chemistry (González et al., 2013).
2. Synthesis and Protection of Pyrazoles
Research has been conducted on using tert-butyl groups as protecting entities for pyrazoles. For instance, the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine demonstrated the utility of tert-butyl groups in pyrazole protection and provided a single-step preparation approach (Pollock & Cole, 2014).
3. Intermediate Synthesis in Drug Development
Compounds like this compound have been used as intermediates in the synthesis of various molecules. For example, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor, was synthesized using a modified Kulinkovich–Szymoniak cyclopropanation (Li et al., 2012).
4. Application in Catalysis and Synthesis
This compound derivatives have also been employed in catalytic processes and synthesis of other complex molecules. For instance, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an important intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1, was synthesized using palladium-catalyzed Suzuki reaction (Zhang et al., 2022).
5. Crystal Structure and Hydrogen-Bonding Analysis
Research on the crystal structure of this compound derivatives has been conducted, providing insights into the hydrogen-bonding patterns and molecular arrangements. For example, the study of 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole and its benzotriazol-1-ylmethyl derivative revealed hydrogen-bonded chains and tetramolecular aggregates, respectively (Abonía et al., 2007).
6. Green Chemistry Approaches
Recent research has also focused on green chemistry approaches in the context of this compound. A study demonstrated the protection of secondary amine in substituted pyrazole derivatives using green catalysts like Polyethylene glycols-400 and Boc (di-tert-butyl dicarbonate), marking a sustainable approach in chemical synthesis (2020).
Safety and Hazards
The compound has been classified as having the following hazard statements: H302-H315-H320-H335 . This means it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Properties
IUPAC Name |
tert-butyl N-(1H-pyrazol-5-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)10-6-4-5-9-11-6/h4-5H,1-3H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIAELOQCATLDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952674-76-9 | |
Record name | tert-Butyl 1H-pyrazol-3-ylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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